3-(Boc-Amino)-3-phenylpropionic acid, also known as (R)-3-tert-butoxycarbonylamino-3-phenylpropanoic acid, is classified as an amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The compound has the following identifiers:
This compound is often employed in peptide synthesis and drug development due to its structural properties that facilitate the formation of peptide bonds and its ability to act as a chiral building block in asymmetric synthesis.
The synthesis of 3-(Boc-Amino)-3-phenylpropionic acid can be achieved through several methods, with one notable approach being the one-pot reaction involving benzaldehyde, malonic acid, and ammonium acetate. The general steps are as follows:
This method is advantageous due to its high selectivity and reduced waste generation compared to traditional multi-step syntheses .
The molecular structure of 3-(Boc-Amino)-3-phenylpropionic acid consists of a central carbon atom bonded to:
The three-dimensional arrangement allows for potential interactions with biological targets, making it suitable for pharmaceutical applications. The presence of the Boc group enhances stability during synthesis and storage but can be removed under acidic conditions when required for further reactions .
3-(Boc-Amino)-3-phenylpropionic acid can participate in various chemical reactions, including:
These reactions are crucial for the development of complex peptides and other bioactive compounds.
The mechanism of action for 3-(Boc-Amino)-3-phenylpropionic acid primarily revolves around its role as a building block in peptide synthesis. When incorporated into peptides, it contributes to their structural integrity and biological activity. The Boc protecting group allows for selective reactions at the carboxylic or amino sites without interfering with other functional groups.
Additionally, the compound's chirality may influence its interaction with biological receptors or enzymes, potentially affecting pharmacodynamics and pharmacokinetics when used in drug formulations .
The physical and chemical properties of 3-(Boc-Amino)-3-phenylpropionic acid include:
These properties make it suitable for various synthetic applications while ensuring manageable handling and storage conditions .
The applications of 3-(Boc-Amino)-3-phenylpropionic acid are diverse:
3-(Boc-Amino)-3-phenylpropionic acid, systematically named 3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid, is a β-amino acid derivative with significant stereochemical and functional complexity. Its molecular formula is C₁₄H₁₉NO₄, corresponding to a molecular weight of 265.30 g/mol [2] [4] [5]. The structure features a chiral center at the β-carbon, linking a phenyl group and a Boc-protected amino moiety, while the propionic acid chain terminates in a carboxylic acid group. This configuration creates a hybrid molecule with both lipophilic (phenyl ring) and polar (carboxylic acid, carbamate) domains [6].
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid |
CAS Registry Number | 14676-01-8 (racemic), 59937-41-6 [(2S,3S)-isomer] |
Molecular Formula | C₁₄H₁₉NO₄ |
Molecular Weight | 265.30 g/mol |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C₁=CC=CC=C₁ |
InChI Key | InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |
The Boc (tert-butoxycarbonyl) group serves as a steric shield for the amine, enhancing solubility in organic solvents like dichloromethane and tetrahydrofuran while imparting crystallinity [5] [6]. Physical characterization data include a melting point of 186°C and a predicted pKa of 4.32 for the carboxylic acid proton, underscoring its moderate acidity [5] [6]. Chiral variants, such as the (2S,3S)-configured isomer with a hydroxyl group (CAS 59937-41-6), exhibit specific optical rotations ([α]D²⁵ = +42 ± 2° in ethanol), highlighting the molecule’s stereochemical versatility [7].
The synthesis of β-phenylalanine derivatives originated in early 20th-century methodologies, notably the Knoevenagel/Rodionow-Johnson reaction. This process condenses benzaldehyde with malonic acid and ammonium acetate, albeit with moderate yields due to competing cinnamic acid formation [1]. Industrial-scale production later integrated enzymatic resolution: racemic 3-amino-3-phenylpropionic acid is esterified to propylic ester 9, followed by lipase-catalyzed enantioselective hydrolysis. This yields (S)-3-amino-3-phenylpropionic acid with >99.5% enantiomeric excess and 20% global yield, though lipase recyclability remains challenging [1].
Table 2: Evolution of Synthetic Methods
Method | Key Advance | Limitation |
---|---|---|
Knoevenagel/Rodionow-Johnson | Benzaldehyde + malonic acid route | Low yield (~40%) |
Furukawa Modification | β-keto ester + primary amine | Requires hydrogenation step |
Biocatalytic Resolution | Lipase-mediated enantioselection | Enzyme deactivation |
Metal-Free Green Synthesis | One-pot benzaldehyde condensation | Scalability constraints |
Contemporary routes emphasize sustainability and precision. For example, 3-(Boc-Amino)-3-phenylpropionic acid is synthesized via Boc-protection of β-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine base [2] [5]. Advances include continuous-flow reactors to optimize efficiency and asymmetric hydrogenation for enantiopure products [1]. The compound’s commercial availability (e.g., 95% purity from AChemBlock, $385/100g) reflects its industrial utility as a pharmaceutical intermediate [4] [5].
This molecule’s chiral β-carbon and orthogonal protecting groups enable its strategic incorporation into bioactive architectures. The Boc group permits selective deprotection under acidic conditions (e.g., trifluoroacetic acid), liberating the amine for further functionalization without racemization [2] [4]. Key applications include:
Table 3: Therapeutic Applications Enabled by the Building Block
Application | Target | Example Compound |
---|---|---|
Anticancer Agents | Eukaryotic Elongation Factor-2 Kinase | β-PAD derivative 10 (IC₅₀ = 18.7 μM) |
HIV Entry Inhibition | CCR5 Receptor | Maraviroc analog 17 |
Proteasome Inhibition | 20S core particle | Tripeptide 13 (IC₅₀ = 1 μM) |
Antibiotic Development | Transpeptidase enzymes | β-Lactams via Arndt-Eistert |
The carboxylic acid facilitates diverse conjugations: amide couplings (e.g., peptide bond formation), reductions to alcohols, or Suzuki-Miyaura cross-coupling when converted to boronic esters [2] [5]. Its adaptability across medicinal chemistry—ranging from protease-resistant peptidomimetics to kinase inhibitors—validates its status as a privileged scaffold in drug discovery [1] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7